molecular formula C11H14F2O2 B8002602 1-(3,4-Difluoro-5-methoxyphenyl)-2-butanol

1-(3,4-Difluoro-5-methoxyphenyl)-2-butanol

Cat. No.: B8002602
M. Wt: 216.22 g/mol
InChI Key: ZTVBOYFFRYIBFV-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-5-methoxyphenyl)-2-butanol is an organic compound characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluoro-5-methoxyphenyl)-2-butanol typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Low temperatures, typically around -78°C to 0°C

    Catalysts: Magnesium turnings for the Grignard reagent preparation

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluoro-5-methoxyphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The difluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 1-(3,4-Difluoro-5-methoxyphenyl)-2-butanone

    Reduction: 1-(3,4-Difluoro-5-methoxyphenyl)-2-butane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Difluoro-5-methoxyphenyl)-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-methoxyphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups can enhance its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Difluoro-5-methoxyphenyl)-2-methylpropan-1-one
  • 1-(3,4-Difluoro-5-methoxyphenyl)-2-(thiophen-2-yl)ethanone
  • 1-(3,4-Difluoro-5-methoxyphenyl)ethanol

Uniqueness

1-(3,4-Difluoro-5-methoxyphenyl)-2-butanol is unique due to its specific combination of difluoro and methoxy substituents on the phenyl ring, along with the butanol side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(3,4-difluoro-5-methoxyphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c1-3-8(14)4-7-5-9(12)11(13)10(6-7)15-2/h5-6,8,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVBOYFFRYIBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C(=C1)F)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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